molecular formula C8H8O3 B1296901 5-Hydroxy-2-methylbenzoic acid CAS No. 578-22-3

5-Hydroxy-2-methylbenzoic acid

Cat. No. B1296901
CAS RN: 578-22-3
M. Wt: 152.15 g/mol
InChI Key: ZIOYQUNKXJQXQY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzoic acid, also known as 5-Hydroxy-o-toluic acid, is a chemical compound with the molecular formula C8H8O3 . It is used as a pharmaceutical intermediate . The compound is slightly soluble in water .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-methylbenzoic acid consists of a benzene ring substituted with a hydroxyl group (OH), a methyl group (CH3), and a carboxylic acid group (COOH) .


Physical And Chemical Properties Analysis

5-Hydroxy-2-methylbenzoic acid is a powder with a melting point of 182-187 °C . Its molecular weight is 152.15 g/mol .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

5-Hydroxy-2-methylbenzoic acid, though not directly mentioned, seems to be related to compounds used in pharmaceutical research. For instance, the synthesis of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are constituents of calichemicin antibiotics, indicates a close relevance in pharmaceutical synthesis (Laak & Scharf, 1989).

Chemical Process Development

In chemical process development, related compounds such as Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate are designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This showcases the potential of derivatives of 5-hydroxy-2-methylbenzoic acid in developing treatments for critical health conditions (Kucerovy et al., 1997).

Safety And Hazards

5-Hydroxy-2-methylbenzoic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation if inhaled . It is also toxic if swallowed . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

5-hydroxy-2-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOYQUNKXJQXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206489
Record name 5-Hydroxy-2-methylbenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methylbenzoic acid

CAS RN

578-22-3
Record name 5-Hydroxy-2-methylbenzoic acid
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Record name 5-Hydroxy-2-methylbenzoic acid
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Record name 5-hydroxy-2-methylbenzoic acid
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Record name 5-HYDROXY-2-METHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a mixture of 4.27 g 5-amino-2-methylbenzoic acid (see below), 6 ml concentrated sulfuric acid and 10 ml water, 50 ml ice are added, and a solution of 2.1 g sodium nitrite in 15 ml water is added drop wise, maintaining a temperature of the reaction mixture below 7° C. After stirring this mixture for further 30 min, it is added drop wise to a refluxing mixture of 20 ml concentrated sulfuric acid and 20 ml water. The resulting mixture is held under reflux for further 10 min and stirred over night allowing the temperature to cool down to RT. The mixture is portioned between water and EA, the phases are separated, the organic phase is dried over MgSO4, and the solvent is removed under reduced pressure. For further purification the remaining crude product is solved in diethyl ether, and the organic phase is washed with water, dried over MgSO4, and the solvent is removed under reduced pressure, resulting in 5-hydroxy-2-methylbenzoic acid as the product, which is used for the next step without further purification.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
EH Charlesworth, EA Dudley… - Canadian Journal of …, 1954 - cdnsciencepub.com
… CONDENSATIONS WITH 5-HYDROXY-2-METHYLBENZOIC ACID' ABSTRACT The product obtained from the condensation of 5-hydroxy-2-methylbenzoic acid with aqueous …
Number of citations: 4 cdnsciencepub.com
JF Hooper, RA Massy-Westropp - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… Dimethyl sulphate (31 g) was added slowly with cooling and stirring to a solution of 5-hydroxy-2-methylbenzoic acid (20 g) in sodium hydroxide (118 ml, 20%). The reaction mixture was …
Number of citations: 0 www.publish.csiro.au
JB Tyburski, AD Patterson, KW Krausz… - Radiation …, 2008 - meridian.allenpress.com
… 6-Methylsalicylic acid (2,6-cresotic acid), 3-hydroxy-2-methylbenzoic acid (3,2-cresotic acid), 3-hydroxy-5-methylbenzoic acid (3,5-cresotic acid), and 5-hydroxy-2-methylbenzoic acid (5,…
Number of citations: 182 meridian.allenpress.com
MS Newman, F Bayerlein - The Journal of Organic Chemistry, 1963 - ACS Publications
… 5-Hydroxy-2-methylbenzoic Acid.7—In a … A stirred solution of 76 g.of 5-hydroxy-2-methylbenzoic acid in 1 1. of water containing 80 g. of sodium hydroxide was treated with 126 g. …
Number of citations: 9 pubs.acs.org
HY Al Ati, GA Fawzy, AA El Gamal… - Pakistan Journal of …, 2015 - researchgate.net
… In 1954, compound 4 was chemically synthesized by Charles worth, by condensation of 5-hydroxy-2-methylbenzoic acid with aq. CH2O and HCl at room temperature (Charlesworth et al…
Number of citations: 20 www.researchgate.net
S Yuan, Y Zhang, J Liu, Y Zhao, L Tan, J Liu, Q Wang… - Food chemistry, 2019 - Elsevier
Phenolic acids perform biological effects which are largely influenced by their binding to serum albumin. Therefore, investigating structure-affinity relationship of binding between …
Number of citations: 26 www.sciencedirect.com
MJ Goundalkar - 2008 - search.proquest.com
… Cracking of the salt in the presence of NaOH, followed by acidification yields 5-hydroxy2-methylbenzoic acid, the hydroxy group of which is then methylated to give 5-methoxy2-…
Number of citations: 5 search.proquest.com
JM Walthew - 1964 - search.proquest.com
… place under the influence of strong a lk a li to provide 5-hydroxy-2“methylbenzoic acid. … -6,8-disulphonic acid provide 5-hydroxy-2-methylbenzoic acid on fusion w ith strong a lk a li. …
Number of citations: 0 search.proquest.com
RW Hartmann, A Heindl… - Journal of medicinal …, 1984 - ACS Publications
The syntheses of symmetrically 4, 4'-, 5, 5'-, and 6, 6'-disubstituted derivatives of the mammary tumor inhibiting antiestrogen metahexestrol [meso-3, 4-bis (3-hydroxyphenyl) hexane](1) …
Number of citations: 25 pubs.acs.org
Y Zhang, S Wu, Y Qin, J Liu, J Liu, Q Wang, F Ren… - Food chemistry, 2018 - Elsevier
In this study, 111 phenolic acids and their derivatives were chosen to investigate their structure–affinity relationships when binding to human serum albumin (HSA), and effects on their …
Number of citations: 63 www.sciencedirect.com

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